3-(Pyrazin-2-yl)propan-1-ol
Overview
Description
3-(Pyrazin-2-yl)propan-1-ol is an organic compound that features a pyrazine ring attached to a propanol chain. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Pyrazin-2-yl)propan-1-ol involves the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This method is known for its efficiency in forming carbon-carbon bonds, which is crucial for constructing the pyrazine-propanol structure.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multi-step processes that include the preparation of intermediate compounds such as pyrazine-substituted prop-2-yn-1-ols. These intermediates are then subjected to further reactions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming pyrazine-substituted aldehydes or ketones.
Reduction: The compound can be reduced to form pyrazine-substituted alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions include pyrazine-substituted aldehydes, ketones, alkanes, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)propan-1-ol and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities.
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial properties, these compounds share structural similarities with 3-(Pyrazin-2-yl)propan-1-ol.
Uniqueness
This compound is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-pyrazin-2-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFPNHHMKJGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569792 | |
Record name | 3-(Pyrazin-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169339-30-4 | |
Record name | 3-(Pyrazin-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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